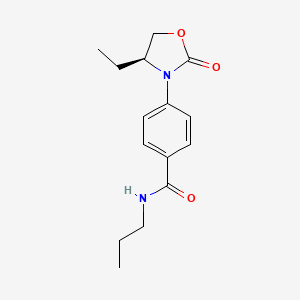

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

CAS No.: 572923-16-1

Cat. No.: VC17244787

Molecular Formula: C15H20N2O3

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 572923-16-1 |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide |

| Standard InChI | InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1 |

| Standard InChI Key | ZAFZFTUFRNRSBK-LBPRGKRZSA-N |

| Isomeric SMILES | CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC |

| Canonical SMILES | CCCNC(=O)C1=CC=C(C=C1)N2C(COC2=O)CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide, reflects its stereochemistry at the C4 position of the oxazolidinone ring. Key structural elements include:

-

A benzamide moiety linked to a propyl chain at the N-position.

-

A (4S)-4-ethyl-2-oxooxazolidin-3-yl group para-substituted on the benzene ring.

The stereochemistry is critical for molecular interactions, as evidenced by the distinct bioactivity of enantiomers in related compounds . The isomeric SMILES (CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC) and InChIKey (ZAFZFTUFRNRSBK-LBPRGKRZSA-N) confirm the (S)-configuration .

Physicochemical Properties

Predicted and experimental properties include:

The compound’s hydrophobicity (logP ≈ 2.8, estimated) suggests moderate membrane permeability, aligning with oxazolidinones’ typical pharmacokinetic profiles .

Synthesis and Structural Modifications

Table 1: Impact of Substituents on LIMK1 Binding Affinity (ΔTm)

| Compound | R₁ | R₂ | ΔTm (°C) | Kₐ (nM) |

|---|---|---|---|---|

| 4 | Ph | Methyl | 4.5 | - |

| 15 | Ph | n-Butyl | 5.6 | 64 |

| 19 | 3-Cl-Ph | Methyl | 0.9 | - |

Pharmacological and Biological Activities

LIM Kinase Inhibition

Although direct evidence is lacking, structural analogs inhibit LIMK1/2 by occupying the ATP-binding pocket. For instance, compound 48 (a type II inhibitor) showed ΔTm shifts of 17.8°C (LIMK1) and 20.6°C (LIMK2), correlating with nanomolar affinity . The (S)-4-ethyl group in (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-N-propylbenzamide may similarly enhance hydrophobic interactions with the kinase’s DFG motif.

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Sulfonamide Modifications: Para-chlorination (compound 23) reduces binding, while meta-substitutions retain partial activity .

-

Alkyl Chain Length: n-Propyl (compound 17) vs. methyl (compound 4) affects solubility and target engagement .

-

Stereochemical Effects: (R)-isomers of related compounds show 10-fold lower potency, underscoring the (S)-configuration’s importance .

Comparative Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume